

# 4-Methyl-3-(trifluoromethyl)benzonitrile chemical properties

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## Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B1351012

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An In-depth Technical Guide to **4-Methyl-3-(trifluoromethyl)benzonitrile**

## Introduction: A Key Building Block in Modern Chemistry

**4-Methyl-3-(trifluoromethyl)benzonitrile**, identified by its CAS Number 261952-06-1, is a highly functionalized aromatic compound that has garnered significant interest within the scientific community.<sup>[1]</sup> Its strategic importance lies in its role as a versatile intermediate in organic synthesis. The molecule's unique architecture, featuring a benzonitrile core substituted with both a methyl group and a powerfully electron-withdrawing trifluoromethyl (CF<sub>3</sub>) group, makes it a valuable precursor for the synthesis of complex chemical entities.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance critical properties of drug candidates, such as metabolic stability, lipophilicity, and receptor binding affinity.<sup>[2][3][4]</sup> Consequently, trifluoromethylated building blocks like **4-Methyl-3-(trifluoromethyl)benzonitrile** are indispensable tools for researchers and drug development professionals aiming to design next-generation therapeutics.<sup>[2][5]</sup> This guide provides a detailed exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

## Physicochemical and Structural Properties

The physical and chemical characteristics of a compound dictate its behavior in chemical reactions and its suitability for various applications. The properties of **4-Methyl-3-(trifluoromethyl)benzonitrile** are summarized below.

## Data Summary Table

Property	Value	Source(s)
IUPAC Name	4-methyl-3-(trifluoromethyl)benzonitrile	[1]
CAS Number	261952-06-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> N	[1]
Molecular Weight	185.15 g/mol	[1][6]
Appearance	White to Yellow Solid / Colorless to pale-yellow liquid	[6]
Boiling Point	Approx. 205-207 °C at 760 mmHg	[6]
Density	Approx. 1.218 g/cm <sup>3</sup> (estimated)	[6]
Flash Point	Approx. 83 °C (closed-cup)	[6]
Solubility	Poorly soluble in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, toluene)	[6]
SMILES	<chem>CC1=C(C=C(C=C1)C#N)C(F)(F)F</chem>	[1]
InChIKey	YWAGJCPTOFPGIS- UHFFFAOYSA-N	[1]

## Molecular Structure Analysis

The structure of **4-Methyl-3-(trifluoromethyl)benzonitrile** is defined by the interplay of its functional groups on the benzene ring. The trifluoromethyl group (-CF<sub>3</sub>) and the nitrile group (-

C≡N) are both strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring. This electronic effect is pivotal to the compound's reactivity profile, particularly in nucleophilic aromatic substitution reactions. The -CF<sub>3</sub> group's high electronegativity and stability make it a desirable feature in pharmaceutical design.<sup>[4]</sup>

Caption: Molecular structure of **4-Methyl-3-(trifluoromethyl)benzonitrile**.

## Synthesis Methodology: A Practical Approach

As a specialized chemical intermediate, **4-Methyl-3-(trifluoromethyl)benzonitrile** is not typically prepared from basic commodity chemicals in a standard research lab but is sourced from specialty suppliers. However, understanding its synthesis is crucial for process development and impurity profiling. A common and reliable method for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.

## Experimental Protocol: Sandmeyer Cyanation

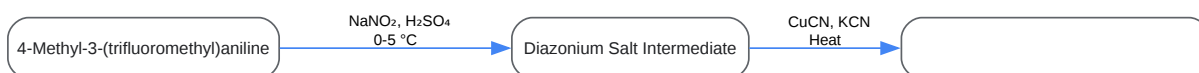
This protocol describes a plausible synthesis starting from 4-methyl-3-(trifluoromethyl)aniline. The choice of the Sandmeyer reaction is based on its well-established reliability and high yields for converting anilines to benzonitriles.

### Step 1: Diazotization of 4-methyl-3-(trifluoromethyl)aniline

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of water and a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub> or HCl) at 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
  - Causality: This step converts the primary amine into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
- Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

### Step 2: Cyanation of the Diazonium Salt

- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium or potassium cyanide (NaCN or KCN) in water.
- Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.
  - Causality: The diazonium group is an excellent leaving group ( $-N_2$ ). The copper cyanide facilitates the nucleophilic substitution of the diazonium group with a cyanide ion.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Cool the mixture, and extract the product with an organic solvent like dichloromethane or ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to yield **4-Methyl-3-(trifluoromethyl)benzonitrile**.



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Caption: A plausible synthetic workflow via the Sandmeyer reaction.

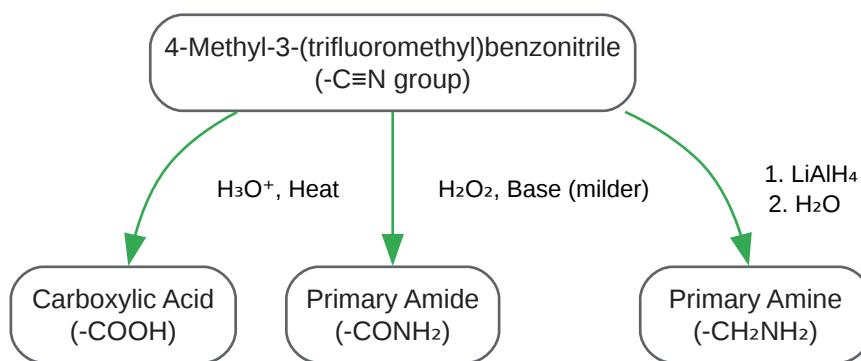
## Reactivity and Chemical Transformations

The utility of **4-Methyl-3-(trifluoromethyl)benzonitrile** as a synthetic intermediate stems from the reactivity of its nitrile group. This functional group can undergo a variety of transformations to produce other valuable functionalities.

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-methyl-3-(trifluoromethyl)benzoic acid) or, under milder conditions, a primary amide.

- **Reduction:** The nitrile can be reduced to a primary amine (4-methyl-3-(trifluoromethyl)benzylamine) using powerful reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation.
- **Organometallic Addition:** Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

The trifluoromethyl group is generally inert to most common reaction conditions, a property that makes it a stable and reliable substituent during multi-step syntheses.[4] Its strong electron-withdrawing nature, however, deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.



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Caption: Key chemical transformations of the nitrile functional group.

## Safety, Handling, and Storage

Proper handling of **4-Methyl-3-(trifluoromethyl)benzonitrile** is essential due to its potential hazards.

- **Hazard Identification:** The compound is classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][7]
- **Precautionary Measures:**
  - Always handle in a well-ventilated area, preferably within a chemical fume hood.[8]

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.[8]
- Wash hands thoroughly after handling.[8]
- Storage:
  - Store in a cool, dry, well-ventilated area away from heat sources and incompatible substances like strong oxidizing agents.[6]
  - Keep the container tightly sealed to prevent moisture ingress and vapor leakage.[6] Some suppliers recommend refrigerated storage.

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